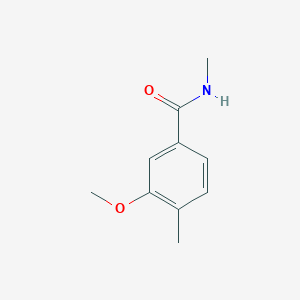

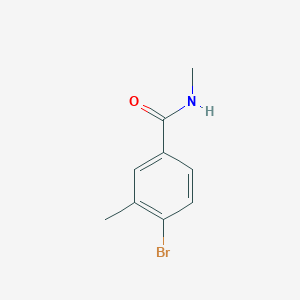

N-Methyl-4-bromo-3-methylbenzamide

Overview

Description

“N-Methyl-4-bromo-3-methylbenzamide” is a chemical compound with the CAS Number: 149104-94-9 . It has a molecular weight of 228.09 and its IUPAC name is 4-bromo-N,3-dimethylbenzamide . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c1-6-5-7 (9 (12)11-2)3-4-8 (6)10/h3-5H,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and density was not found.Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-bromo-N,3-dimethylbenzamide is the respiratory system . .

Mode of Action

Given its structural similarity to other benzanilides , it may interact with its targets in a similar manner Benzanilides are known to interact with their targets through hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Given its primary target is the respiratory system , it may influence pathways related to respiration

Pharmacokinetics

Given its structural similarity to other benzanilides , it may have similar pharmacokinetic properties Benzanilides are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

Given its primary target is the respiratory system , it may have effects on respiratory function

properties

IUPAC Name |

4-bromo-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYYPCJYYWIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

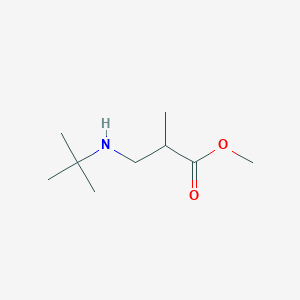

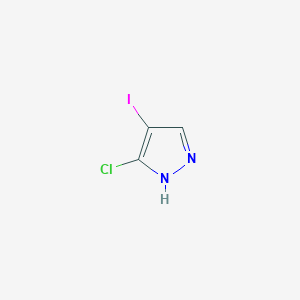

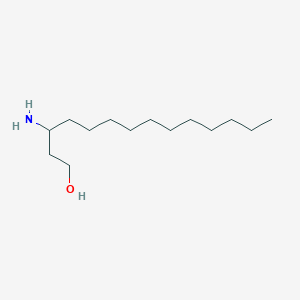

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)

![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)